1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure with a thiazole ring and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol.
Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with a chlorofluorobenzyl halide under basic conditions.
Formation of the Benzodiazole Core: The final step involves the cyclization of the intermediate compound to form the benzodiazole core, which can be achieved through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.
Altering Biochemical Pathways: Affecting the expression and function of genes and proteins involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE and exhibits similar biological activities.
Thiazole Derivatives: Various thiazole derivatives have been studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3S/c18-12-4-3-5-13(19)11(12)9-22-15-7-2-1-6-14(15)21-17(22)16-8-20-10-23-16/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWFRAOCNXFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=CN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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